

# Application Note and Protocols for Protein Disulfide Isomerase (PDI) Reductase Activity Assay

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Compound of Interest		
Compound Name:	CCF642	
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### Introduction

Protein disulfide isomerase (PDI) is a crucial enzyme residing in the endoplasmic reticulum (ER) that catalyzes the formation, reduction, and isomerization of disulfide bonds in newly synthesized proteins.[1][2] Its role in maintaining cellular proteostasis makes it a significant target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.[1][3] The reductase activity of PDI is a key function that can be quantified to screen for potential inhibitors. This document provides a detailed protocol for a sensitive, fluorescence-based assay to measure the reductase activity of PDI and its inhibition, featuring the well-characterized PDI inhibitor, **CCF642**.

The assay described herein utilizes a quenched fluorescent substrate, which upon reduction by PDI, exhibits a significant increase in fluorescence, allowing for a direct and continuous measurement of enzyme activity.[4][5] This method is highly adaptable for high-throughput screening of potential PDI inhibitors.

# **Principle of the Assay**

The PDI reductase activity assay is based on the principle of fluorescence dequenching. A substrate containing two fluorophores in close proximity, connected by a disulfide bond, results



in the quenching of their fluorescence. PDI, in the presence of a reducing agent like dithiothreitol (DTT) or glutathione (GSH), catalyzes the reduction of the disulfide bond in the substrate.[6] This cleavage separates the fluorophores, leading to a measurable increase in fluorescence intensity that is directly proportional to the PDI reductase activity.

One such pseudo-substrate is di-eosin-diglutathione (di-E-GSSG).[7][8][9] The proximity of the two eosin groups in di-E-GSSG leads to fluorescence quenching. PDI-mediated reduction of the disulfide bond yields two molecules of eosin-GSH, resulting in a strong fluorescence signal. [6] Inhibitors of PDI, such as **CCF642**, will prevent this reduction, leading to a diminished or absent fluorescence signal.[7][8][9]

# **Materials and Reagents**

- Recombinant human PDI
- PDI inhibitor (e.g., CCF642)
- Di-eosin-diglutathione (di-E-GSSG)
- Glutathione (GSH) or Dithiothreitol (DTT)
- Assay Buffer (e.g., 150 mM K2HPO4/KH2PO4, pH 7.1 or 100 mM sodium phosphate, 2 mM EDTA, pH 7.0)
- 96-well or 384-well microplates (white or black, flat-bottom)
- Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen fluorophore (e.g., for eosin: Ex/Em = 494/520 nm)
- Dimethyl sulfoxide (DMSO) for dissolving compounds

# Experimental Protocols Protocol 1: General PDI Reductase Activity Assay

This protocol provides a general method for measuring the reductase activity of PDI using a quenched fluorescent substrate like di-E-GSSG.



#### 1. Reagent Preparation:

- Prepare a stock solution of recombinant PDI in assay buffer.
- Prepare a stock solution of the fluorescent substrate (e.g., di-E-GSSG) in a suitable solvent (e.g., DMSO or assay buffer).
- Prepare a stock solution of the reducing agent (e.g., GSH or DTT) in assay buffer.
- Prepare the complete assay buffer.

#### 2. Assay Procedure:

- To the wells of a microplate, add the assay buffer.
- · Add the reducing agent to the wells.
- Add the recombinant PDI to the wells. For a negative control, add assay buffer instead of PDI.
- Initiate the reaction by adding the fluorescent substrate to all wells.
- Immediately place the microplate in a fluorescence plate reader.

#### 3. Data Acquisition:

- Measure the fluorescence intensity kinetically over a period of 20-60 minutes at room temperature or 37°C.
- Record the fluorescence at appropriate excitation and emission wavelengths.

# Protocol 2: Screening of PDI Inhibitors using CCF642 as an Example

This protocol details the procedure for evaluating the inhibitory effect of a compound, such as **CCF642**, on PDI reductase activity.

#### 1. Reagent Preparation:

- Prepare stock solutions of PDI, fluorescent substrate, and reducing agent as described in Protocol 1.
- Prepare a stock solution of CCF642 in DMSO. Further dilute in assay buffer to desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

#### 2. Assay Procedure:



- To the wells of a microplate, add the assay buffer.
- Add the reducing agent (e.g., 10 mM GSH).[10]
- Add varying concentrations of the PDI inhibitor (CCF642) or vehicle control (DMSO) to the respective wells.
- Add recombinant PDI (e.g., final concentration of 1  $\mu$ M) and incubate for 30 minutes at 37°C to allow for inhibitor binding.[10]
- Initiate the reaction by adding the fluorescent substrate (e.g., di-E-GSSG at a final concentration of 100 nM).[10]
- 3. Data Acquisition and Analysis:
- Measure the fluorescence intensity kinetically as described in Protocol 1.
- The rate of the reaction can be determined from the linear portion of the kinetic curve.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

### **Data Presentation**

The inhibitory effect of **CCF642** on PDI reductase activity can be compared with other known PDI inhibitors.

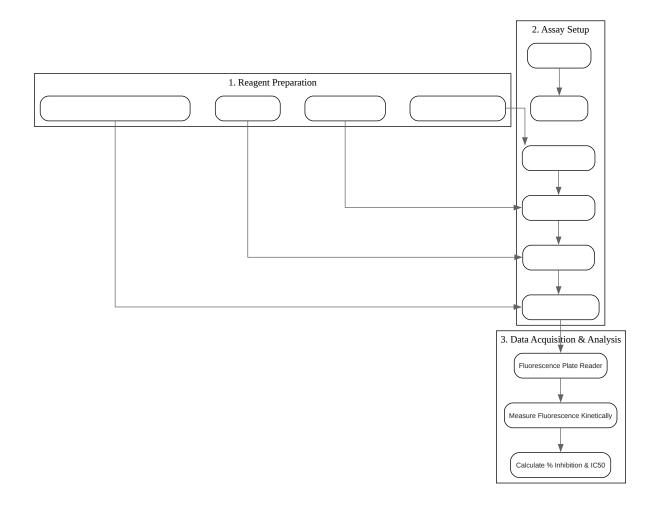
Compound	Concentration (μM)	Inhibition of di-E- GSSG Reduction	Reference
CCF642	1	Comparable to 100 μM of LOC14 or PACMA 31	[7][8][9]
LOC14	100	-	[7][8][9]
PACMA 31	100	-	[7][8][9]

Note: **CCF642** has been reported to be approximately 100-fold more potent than LOC14 and PACMA 31 in inhibiting PDI reductase activity.[7][8][9]

## **Visualizations**



# **PDI Reductase Activity Assay Workflow**

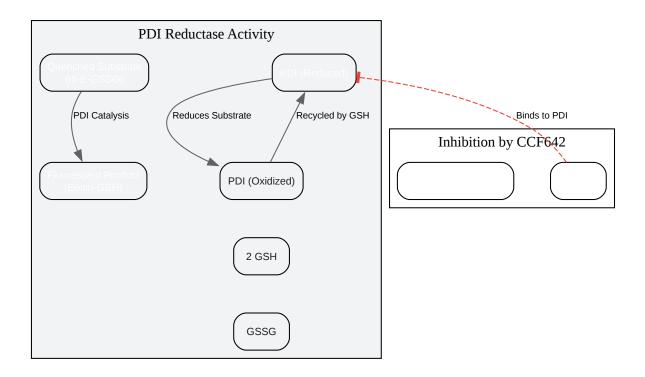


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Caption: Workflow for the PDI reductase activity and inhibitor screening assay.

# **Mechanism of PDI Reductase Activity and Inhibition**



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